molecular formula C14H14BrF3N4S B4616484 N-(5-bromo-2-fluorobenzylidene)-3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine

N-(5-bromo-2-fluorobenzylidene)-3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine

Cat. No. B4616484
M. Wt: 407.25 g/mol
InChI Key: YOGDAVHLDPYHHH-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related triazol compounds involves specific reactions, including condensation and cyclization. For instance, the synthesis of 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives from 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one and ethyl bromoacetate, followed by condensation with hydrazine hydrate, illustrates typical synthetic routes for triazol derivatives (Bekircan et al., 2008).

Molecular Structure Analysis

The molecular structure of triazol compounds is characterized by X-ray crystallography, indicating complex hydrogen bonding and interaction patterns, which are crucial for their stability and reactivity. The detailed structure elucidation of similar compounds provides insights into the molecular framework and potential interaction sites for further chemical modifications (Hema et al., 2020).

Chemical Reactions and Properties

Triazol derivatives undergo various chemical reactions, including cycloaddition and amination, to form new compounds with diverse functionalities. The chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles showcases the reactivity of triazol compounds under specific conditions, highlighting their versatility in organic synthesis (Aquino et al., 2015).

Physical Properties Analysis

The physical properties of triazol derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Research on similar compounds, like the study of crystal structures and hydrogen bonding, sheds light on how structural features affect physical properties (Fun et al., 2009).

Chemical Properties Analysis

The chemical properties of N-(5-bromo-2-fluorobenzylidene)-3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine, including reactivity with other chemical entities, potential for derivatization, and stability under various conditions, are pivotal for its application in chemical syntheses and potential industrial applications. Studies on related compounds demonstrate the chemical versatility of triazol derivatives in forming new bonds and structures (Novikov et al., 2008).

Scientific Research Applications

Corrosion Inhibition

Thermodynamic and Electrochemical Evaluation of Triazole Schiff Bases : Triazole Schiff bases, including those with bromo and fluoro substituents, have been evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic media. The studies reveal that these compounds exhibit significant inhibition efficiency, which increases with concentration but decreases with rising temperatures. Adsorption of these inhibitors follows the Langmuir isotherm, and electrochemical impedance studies indicate an increase in charge transfer resistance with inhibitor concentration. This suggests that compounds with similar structures could serve as effective corrosion inhibitors in various industrial applications (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015).

Photolabile Compounds for Biochemical Applications

Highly Photolabile Carbene Generating Labels : Research into photolabile carbene generating labels, starting from bromobenzyl compounds, has led to the synthesis of derivatives that can be activated by light to generate carbenes. These compounds, upon irradiation, eliminate nitrogen to form reactive carbenes, making them useful for biochemical studies, including as photoaffinity labels for probing the structure and function of biological molecules (M. Nassal, 1983).

Fluorination Techniques

Fluorination of Thiazole Rings : The fluorination of thiazole rings using N-fluorobenzenesulfonimide (NFSI) has been explored, leading to the formation of mono- and trifluorinated products. This research indicates the potential for selective fluorination techniques in modifying the properties of compounds for various applications, including pharmaceuticals and materials science (Julie M. Hatfield, C. K. Eidell, C. Stephens, 2013).

Antimicrobial Agents

Microwave-Induced Synthesis of Fluorobenzamides : The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activity. This research underscores the potential of using fluorine-containing compounds in the development of new antimicrobial agents, which could be relevant for compounds like the one (N. Desai, K. M. Rajpara, V. V. Joshi, 2013).

properties

IUPAC Name

(E)-1-(5-bromo-2-fluorophenyl)-N-[3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrF3N4S/c1-2-3-6-23-14-21-20-13(12(17)18)22(14)19-8-9-7-10(15)4-5-11(9)16/h4-5,7-8,12H,2-3,6H2,1H3/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGDAVHLDPYHHH-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1N=CC2=C(C=CC(=C2)Br)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSC1=NN=C(N1/N=C/C2=C(C=CC(=C2)Br)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-fluorobenzylidene)-3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-fluorobenzylidene)-3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 3
Reactant of Route 3
N-(5-bromo-2-fluorobenzylidene)-3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 4
Reactant of Route 4
N-(5-bromo-2-fluorobenzylidene)-3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
N-(5-bromo-2-fluorobenzylidene)-3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
N-(5-bromo-2-fluorobenzylidene)-3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.